![molecular formula C11H21NO3 B2628207 tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate CAS No. 1932393-39-9](/img/structure/B2628207.png)

tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate

カタログ番号 B2628207

CAS番号:

1932393-39-9

分子量: 215.293

InChIキー: JHCUAQXGKDRBOU-DTWKUNHWSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate” is a chemical compound with the CAS Number: 1932393-39-9 . It has a molecular weight of 215.29 . The compound is also known by its IUPAC Name: tert-butyl (1R,2R)-2- (hydroxymethyl)cyclopentylcarbamate .

Molecular Structure Analysis

The molecular formula of “tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate” is C11H21NO3 . The InChI Code is 1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 .科学的研究の応用

- tert-Butyl carbamate plays a crucial role in the palladium-catalyzed synthesis of N-Boc-protected anilines . The Boc (tert-butoxycarbonyl) protecting group is widely used in organic synthesis to shield amine functionalities. By employing tert-butyl carbamate, researchers can selectively protect primary amines, allowing for subsequent transformations while maintaining the desired functionality.

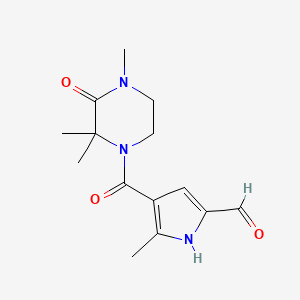

- Researchers have utilized tert-butyl carbamate in the synthesis of tetrasubstituted pyrroles. These pyrroles are functionalized with ester or ketone groups at the C-3 position . Pyrroles are essential structural motifs found in natural products, pharmaceuticals, and materials. tert-Butyl carbamate serves as a versatile building block for constructing these valuable compounds.

- The unique reactivity pattern elicited by the crowded tert-butyl group is noteworthy. It finds applications in various contexts:

- Chemical Transformations : tert-Butyl groups participate in diverse chemical reactions due to their steric hindrance. Researchers exploit this property for selective functionalization and regiocontrol in complex molecules .

- Biological Implications : In biological systems, the tert-butyl group influences molecular interactions, enzyme binding, and metabolic pathways. Understanding its behavior sheds light on drug design and bioactivity .

- Tertiary butyl esters have broad applications in synthetic organic chemistry. Researchers have developed a straightforward method for introducing the tert-butoxycarbonyl group directly into various organic compounds using flow microreactor systems . This sustainable approach streamlines ester synthesis.

- It’s worth noting that tert-butyl carbamate was originally part of the Alfa Aesar product portfolio and is now under the Thermo Scientific Chemicals brand. Some documentation and label information may still refer to the legacy brand .

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

Tetrasubstituted Pyrrole Synthesis

Crowded tert-Butyl Group Reactivity

Flow Microreactor Systems for Tertiary Butyl Ester Synthesis

Legacy Brand Transition

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCUAQXGKDRBOU-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

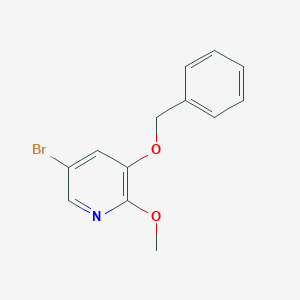

3-(BEnzyloxy)-5-bromo-2-methoxypyridine

1383993-93-8

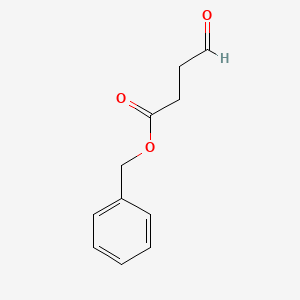

Benzyl 4-oxobutanoate

53229-60-0

![[4-(5-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2628128.png)

![1-(benzo[d]oxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide](/img/structure/B2628133.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2628135.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2628139.png)

![N-(3-cyanophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628141.png)

![4{[1-(Aminocarbonyl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2628143.png)